2,7,7-Trimethyl-4-(5-(3-nitrophenyl)furan-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
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Overview
Description
2,7,7-Trimethyl-4-(5-(3-nitrophenyl)furan-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound that belongs to the class of polyhydroquinolines. These compounds are known for their diverse biological activities and are often used in pharmaceutical research. The presence of multiple functional groups, including a nitrophenyl, furan, and carbonitrile, makes this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
The synthesis of 2,7,7-Trimethyl-4-(5-(3-nitrophenyl)furan-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile can be achieved through a multicomponent reaction. One common method involves the Hantzsch reaction, which is a multicomponent reaction of aldehydes with ethyl acetoacetate and ammonia . This reaction can be catalyzed by various agents, including metal triflates, organocatalysts, and even microwave and ultrasound irradiation . The reaction conditions typically involve solvent-free environments or the use of ionic liquids to enhance the reaction efficiency and yield .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can also be reduced to an amino group under suitable conditions.
Substitution: The furan ring can participate in electrophilic substitution reactions.
Condensation: The carbonitrile group can undergo condensation reactions with various nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and electrophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,7,7-Trimethyl-4-(5-(3-nitrophenyl)furan-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets. For instance, in biological systems, it may inhibit specific enzymes or bind to receptors, thereby modulating their activity. The exact pathways and targets depend on the specific derivative and its intended application.
Comparison with Similar Compounds
Similar compounds include other polyhydroquinolines and dihydropyridines, such as nifedipine, nicardipine, and amlodipine . These compounds share a similar core structure but differ in their functional groups, which impart unique properties and activities. For example, nifedipine is a well-known calcium channel blocker used in the treatment of cardiovascular diseases, while the presence of a nitrophenyl group in 2,7,7-Trimethyl-4-(5-(3-nitrophenyl)furan-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile may confer different biological activities .
Properties
CAS No. |
853313-01-6 |
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Molecular Formula |
C23H21N3O4 |
Molecular Weight |
403.4 g/mol |
IUPAC Name |
2,7,7-trimethyl-4-[5-(3-nitrophenyl)furan-2-yl]-5-oxo-1,4,6,8-tetrahydroquinoline-3-carbonitrile |
InChI |
InChI=1S/C23H21N3O4/c1-13-16(12-24)21(22-17(25-13)10-23(2,3)11-18(22)27)20-8-7-19(30-20)14-5-4-6-15(9-14)26(28)29/h4-9,21,25H,10-11H2,1-3H3 |
InChI Key |
OGMHHIOVJOBDGX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC=C(O3)C4=CC(=CC=C4)[N+](=O)[O-])C#N |
Origin of Product |
United States |
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